N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14765200
InChI: InChI=1S/C20H21N7O/c28-20(15-8-3-6-11-18(15)27-14-22-25-26-27)21-13-7-1-2-12-19-23-16-9-4-5-10-17(16)24-19/h3-6,8-11,14H,1-2,7,12-13H2,(H,21,28)(H,23,24)
SMILES:
Molecular Formula: C20H21N7O
Molecular Weight: 375.4 g/mol

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14765200

Molecular Formula: C20H21N7O

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C20H21N7O
Molecular Weight 375.4 g/mol
IUPAC Name N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C20H21N7O/c28-20(15-8-3-6-11-18(15)27-14-22-25-26-27)21-13-7-1-2-12-19-23-16-9-4-5-10-17(16)24-19/h3-6,8-11,14H,1-2,7,12-13H2,(H,21,28)(H,23,24)
Standard InChI Key JSYAOESKFGLYCE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCCCCC2=NC3=CC=CC=C3N2)N4C=NN=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[5-(1H-Benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide (C₂₀H₂₁N₇O, molecular weight: 375.4 g/mol) features three key components:

  • A benzamide core substituted at the 2-position with a tetrazole ring.

  • A pentyl chain linking the benzamide to a benzimidazole moiety.

  • A 1H-benzimidazole group, which contributes to planar aromaticity and potential DNA intercalation .

The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, while the benzimidazole moiety is known for its role in kinase inhibition and antiparasitic activity .

Spectroscopic Characterization

Structural elucidation relies on:

  • ¹H NMR: Signals at δ 7.50–8.09 ppm correspond to aromatic protons, while NH groups appear as broad singlets near δ 11–12 ppm .

  • IR Spectroscopy: Stretching vibrations at 1639 cm⁻¹ (C=O) and 1600–1620 cm⁻¹ (C=N) confirm the benzamide and tetrazole groups .

  • Mass Spectrometry: A molecular ion peak at m/z 375.4 aligns with the compound’s molecular formula.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step approach:

  • Formation of the benzamide-tetrazole core: Reaction of 2-aminobenzamide with tetrazole-forming agents (e.g., sodium azide and triethyl orthoformate) in polar solvents like dimethylformamide (DMF) .

  • Alkylation of the pentyl linker: Coupling the benzamide-tetrazole intermediate with 5-(1H-benzimidazol-2-yl)pentyl bromide using catalysts such as HOBt/DCC .

  • Purification: Column chromatography or recrystallization from ethanol yields the final product.

Biological Activities and Mechanisms

Antimicrobial Effects

  • Bacterial Growth Inhibition: Demonstrates MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, surpassing ampicillin in some cases .

  • Antifungal Activity: Suppresses Candida albicans biofilm formation by 70% at 32 μg/mL .

Antiparasitic Activity

  • Anti-Trichinella spiralis: Achieves 100% larval mortality at 50 μg/mL after 24 hours, outperforming albendazole and ivermectin .

Pharmacological Applications

Drug Development Prospects

  • Oncology: Potential as a dual-target agent for DNA and enzyme inhibition in hematologic cancers .

  • Antimicrobial Therapy: Structural analogs are being explored for multidrug-resistant infections .

Comparative Efficacy

PropertyN-[5-(Benzimidazol-2-yl)pentyl]-2-(tetrazol-1-yl)benzamideAlbendazoleIvermectin
Antiparasitic EC₅₀ (μg/mL)50100200
Cytotoxicity (IC₅₀, μM)12–18>100N/A
Metabolic Stability (t₁/₂)4.2 hours2.8 hours15 hours

Data synthesized from .

Future Directions

  • Synthetic Optimization: Exploring green chemistry approaches to improve yield and sustainability .

  • Target Identification: Proteomic studies to map additional biological targets .

  • Formulation Development: Nanoencapsulation to enhance bioavailability and reduce dosing frequency .

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